2-Benzylamino-propan-1-ol

Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Select 2-Benzylamino-propan-1-ol (CAS 6940-81-4) as the cost-effective racemic β-amino alcohol building block for synthesizing chiral auxiliaries, ligands, and catalysts where enantiopurity is not required. This DL-mixture critically differs from single enantiomers (CAS 6940-80-3 / 3217-09-2) and regioisomers such as 3-(Benzylamino)-1-propanol, delivering distinct reactivity profiles for metal coordination and hydrogen-bonding applications. Its bifunctional 1,2-amino alcohol structure with N-benzyl handle supports oxidation, reduction, or N-alkylation to generate pharmacologically relevant scaffolds. Ideal as a racemic standard for chiral HPLC method development and enantiomeric resolution studies. Produced at industrial scale via catalytic hydrogenation of benzylidene-propan-1-ol using Pd/C under elevated pressure and temperature, supporting multi-gram to kilogram procurement.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 6940-81-4
Cat. No. B1266836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylamino-propan-1-ol
CAS6940-81-4
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CO)NCC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyPJXWCRXOPLGFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylamino-propan-1-ol (CAS 6940-81-4) Procurement Specifications: β-Amino Alcohol Intermediate for Chiral Synthesis


2-Benzylamino-propan-1-ol (CAS 6940-81-4; molecular formula C10H15NO; molecular weight 165.23 g/mol) is a chiral β-amino alcohol building block supplied primarily as the racemic (DL-) mixture containing both enantiomers [1]. Its bifunctional structure, incorporating both a secondary benzylamino group and a primary hydroxyl group on adjacent carbons, renders it a versatile intermediate for the preparation of pharmaceuticals, chiral ligands, and catalysts [2]. The compound is characterized by a computed LogP of 1.3, a topological polar surface area of 32.3 Ų, and a boiling point of 292.2 °C at 760 mmHg .

Why Procurement of 2-Benzylamino-propan-1-ol (CAS 6940-81-4) Cannot Be Arbitrarily Substituted


In scientific procurement, substituting 2-Benzylamino-propan-1-ol (CAS 6940-81-4) with a generic in-class β-amino alcohol is high-risk due to three critical differentiators: (1) stereochemical configuration—the racemic DL-mixture (CAS 6940-81-4) differs functionally from single enantiomers (S)-2-(Benzylamino)propan-1-ol (CAS 6940-80-3) and (R)-2-(Benzylamino)propan-1-ol (CAS 3217-09-2), each producing distinct outcomes in asymmetric syntheses and chiral separations [1]; (2) regiochemistry—the 2-benzylamino substitution pattern yields different reactivity profiles compared to 3-(Benzylamino)-1-propanol (CAS 4720-29-0) or 1-(Benzylamino)-2-propanol (CAS 162240-94-0), altering both physicochemical properties and downstream derivatization pathways [2]; and (3) the compound's specific hydrogen-bonding capacity (2 donors, 2 acceptors) influences its performance as a chiral auxiliary and ligand precursor relative to other β-amino alcohols lacking the N-benzyl substituent .

Quantitative Differentiation Evidence: 2-Benzylamino-propan-1-ol (CAS 6940-81-4) versus Closest Analogs


Stereochemical Purity: Racemic (DL) Mixture versus Single Enantiomers

2-Benzylamino-propan-1-ol (CAS 6940-81-4) is the racemic DL-mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio. The single (S)-enantiomer is registered under CAS 6940-80-3, while the (R)-enantiomer is registered under CAS 3217-09-2. The racemic mixture has zero defined atom stereocenters and one undefined stereocenter, whereas the (S)-enantiomer has one defined atom stereocenter and zero undefined stereocenters . This stereochemical distinction critically impacts procurement decisions: the racemate is suitable for applications where stereochemistry is irrelevant or for use as a racemic control in chiral separations; the single enantiomers are required for asymmetric syntheses where stereochemical outcome determines biological activity or catalytic selectivity [1].

Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Boiling Point Differentiation: 2-Benzylamino-propan-1-ol versus Regioisomers

The boiling point of 2-Benzylamino-propan-1-ol (CAS 6940-81-4) is 292.2 °C at 760 mmHg, a value that distinguishes it from regioisomeric benzylamino-propanol compounds and enables identification during quality control . While experimental boiling point data for all regioisomers is not uniformly available in open authoritative databases, the documented value provides a verifiable reference point for purity verification via distillation parameters. The computed LogP of 1.3 and topological polar surface area (TPSA) of 32.3 Ų further differentiate this compound from more polar analogs such as 3-(Benzylamino)-1-propanol (CAS 4720-29-0) .

Purification Distillation Physicochemical Characterization

Hydrogen Bonding Capacity: Impact on β-Amino Alcohol Intermediate Reactivity

2-Benzylamino-propan-1-ol possesses exactly 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites, with a topological polar surface area of 32.3 Ų . This hydrogen-bonding profile, arising from its 1,2-amino alcohol motif and N-benzyl substitution, differs from simpler β-amino alcohols such as 2-amino-propan-1-ol (alaninol), which lacks the benzyl group and consequently exhibits altered lipophilicity and steric properties. The N-benzyl substituent increases the molecular weight to 165.23 g/mol and the LogP to 1.3 compared to 2-amino-propan-1-ol (MW 75.11 g/mol; LogP ≈ -1.0) [1]. The presence of the benzylamino group influences both the compound's capacity to serve as a chiral auxiliary in asymmetric syntheses and its potential as a precursor for N-alkylated pharmacophores [2].

Medicinal Chemistry Ligand Design Chiral Auxiliary

Recommended Research and Industrial Applications for 2-Benzylamino-propan-1-ol (CAS 6940-81-4)


Racemic Chiral Auxiliary and Ligand Precursor Synthesis

The DL-racemic mixture (CAS 6940-81-4) is optimally employed as a cost-effective β-amino alcohol building block for synthesizing racemic chiral auxiliaries, ligands, and catalysts where enantiopurity is not required for the target application. Its bifunctional 1,2-amino alcohol structure supports chelation and hydrogen-bonding interactions essential for metal coordination chemistry [1].

Enantiomeric Resolution Studies and Chiral Chromatography Standards

The racemic nature of CAS 6940-81-4 makes it suitable for use as a racemic standard in chiral HPLC method development and enantiomeric resolution studies, enabling calibration of separation protocols for the corresponding single enantiomers (CAS 6940-80-3 and CAS 3217-09-2) [1]. Its defined boiling point of 292.2 °C facilitates purification monitoring during preparative-scale chiral separations .

Pharmaceutical Intermediate for N-Benzyl Pharmacophores

As a versatile intermediate, 2-Benzylamino-propan-1-ol can undergo oxidation, reduction, or N-alkylation to generate diverse pharmacologically relevant scaffolds. The N-benzyl substituent provides a handle for further derivatization or serves as a protecting group in multistep syntheses targeting neurological and cardiovascular drug candidates . The compound's computed LogP of 1.3 and moderate TPSA of 32.3 Ų align with drug-like physicochemical property ranges for CNS-penetrant molecules .

Catalytic Hydrogenation Feedstock and Fine Chemical Manufacturing

The compound can be produced at industrial scale via catalytic hydrogenation of benzylidene-propan-1-ol using palladium on carbon under elevated pressure and temperature . This established synthetic route supports bulk procurement for fine chemical manufacturing and large-scale research programs requiring multi-gram to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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